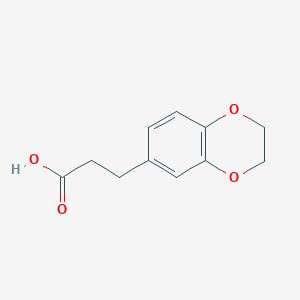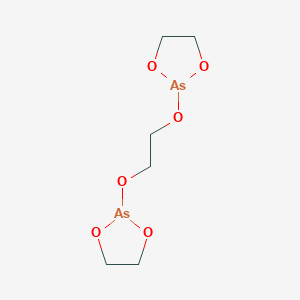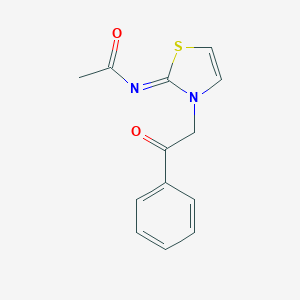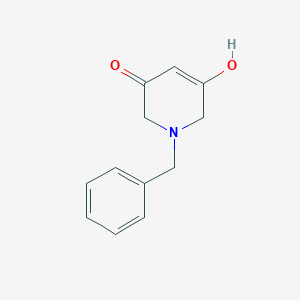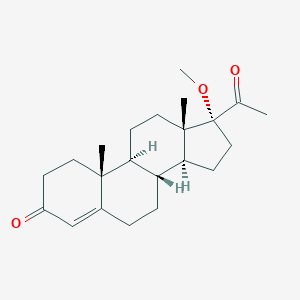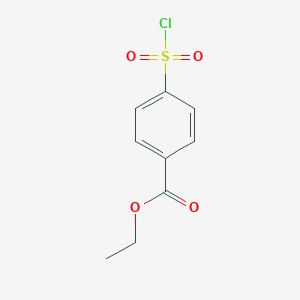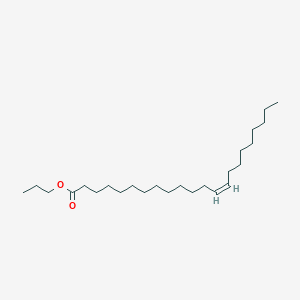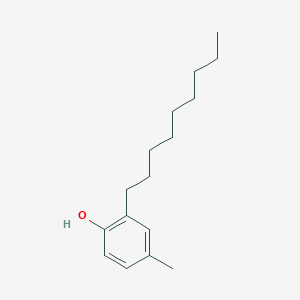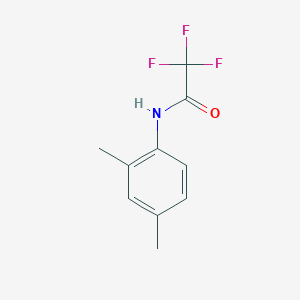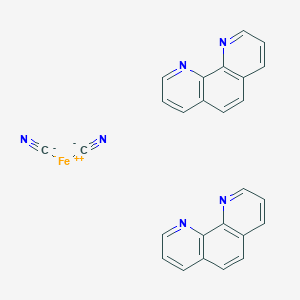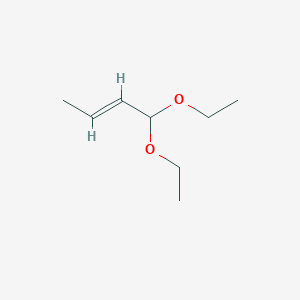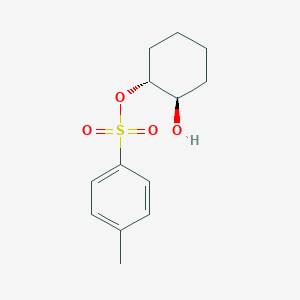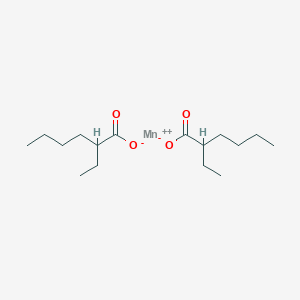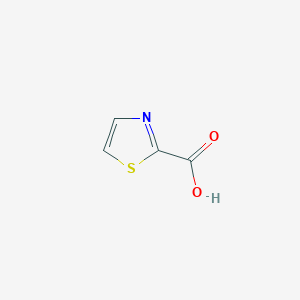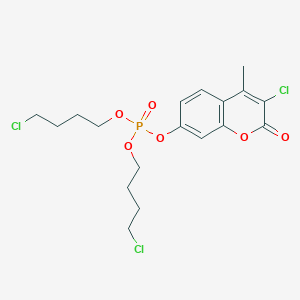
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function.
Biochemische Und Physiologische Effekte
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate in lab experiments is its fluorescence properties, which allow for easy detection and analysis. However, one limitation is its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate. One direction is the development of new biosensors and detection methods using the compound. Another direction is the investigation of its potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
In conclusion, Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate can be synthesized through a multi-step process. The first step involves the reaction of 3-chloro-7-hydroxy-4-methylcoumarin with butyl chloroformate to form 3-chloro-7-(butyloxycarbonyloxy)-4-methylcoumarin. This intermediate is then reacted with bis(4-chlorobutyl)phosphate to produce the final product.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate has been used in various scientific research applications. One such application is in the field of fluorescence sensing. The compound has been shown to exhibit fluorescence properties, making it useful in the detection of various analytes. It has also been used in the development of biosensors for the detection of enzymes and other biomolecules.
Eigenschaften
CAS-Nummer |
14745-61-0 |
|---|---|
Produktname |
Coumarin, 3-chloro-7-hydroxy-4-methyl-, bis(4-chlorobutyl)phosphate |
Molekularformel |
C18H22Cl3O6P |
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
bis(4-chlorobutyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C18H22Cl3O6P/c1-13-15-7-6-14(12-16(15)26-18(22)17(13)21)27-28(23,24-10-4-2-8-19)25-11-5-3-9-20/h6-7,12H,2-5,8-11H2,1H3 |
InChI-Schlüssel |
MPSBJALJTVPVHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCCl)OCCCCCl)Cl |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCCl)OCCCCCl)Cl |
Andere CAS-Nummern |
14745-61-0 |
Synonyme |
7-[bis(4-chlorobutoxy)phosphoryloxy]-3-chloro-4-methyl-chromen-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



